![molecular formula C26H34O11 B125230 (2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 143663-00-7](/img/structure/B125230.png)
(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the type and number of atoms, the type of bonds (covalent, ionic, etc.), and the 3D structure of the molecule.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo. It includes the type of reactions (substitution, addition, elimination, etc.), the conditions required, and the products formed.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, reactivity, etc.Aplicaciones Científicas De Investigación
Solubility in Ethanol-Water Solutions
Gong, Wang, Zhang, and Qu (2012) explored the solubility of various saccharides, including similar structures to the compound , in ethanol-water solutions. They found that the solubilities increased with temperature but decreased with higher ethanol mass fractions (Gong, Wang, Zhang, & Qu, 2012).
Synthesis and Structural Studies
- Liu, Li, Lu, and Miao (2008) developed a convenient approach for synthesizing similar compounds, focusing on avoiding undesired isomers during the preparation process (Liu, Li, Lu, & Miao, 2008).
- Hrapchak et al. (2014) detailed the synthesis of empagliflozin, a structurally related compound, emphasizing the incorporation of carbon-13 and carbon-14 labels for scientific studies (Hrapchak et al., 2014).
Methodical Insights into Analytical Techniques
Danao (2021) reviewed sophisticated analytical methods for the determination of empagliflozin, a compound with structural similarities, in pharmaceutical products, highlighting various chromatographic and spectrophotometric techniques (Danao, 2021).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it.
Direcciones Futuras
This involves understanding the potential future applications or studies that could be done with the compound.
I hope this helps! If you have a different compound or more specific information, feel free to ask!
Propiedades
Número CAS |
143663-00-7 |
|---|---|
Nombre del producto |
(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Fórmula molecular |
C26H34O11 |
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H34O11/c1-33-19-9-14(4-5-17(19)29)25-16(10-27)15(12-35-25)7-13-3-6-18(20(8-13)34-2)36-26-24(32)23(31)22(30)21(11-28)37-26/h3-6,8-9,15-16,21-32H,7,10-12H2,1-2H3/t15-,16-,21+,22+,23-,24+,25+,26+/m0/s1 |
Clave InChI |
GAYKAIAESJROGN-SAOYRWCPSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



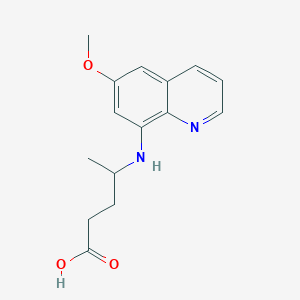
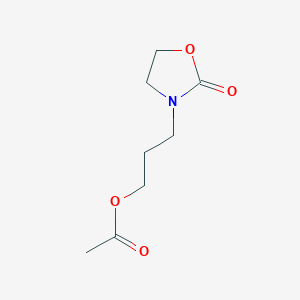
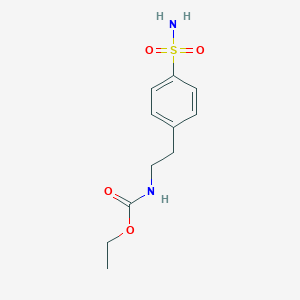
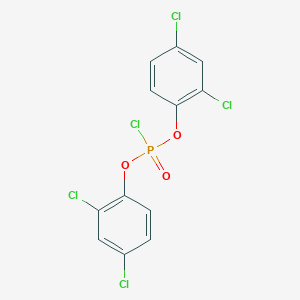
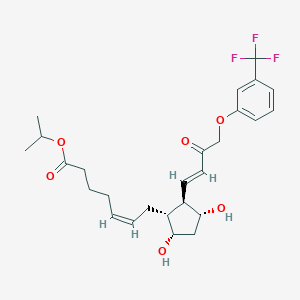
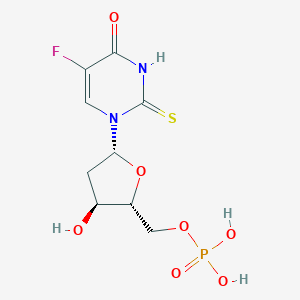
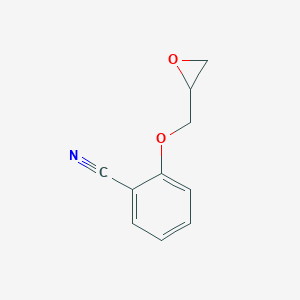
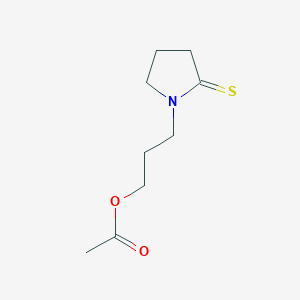
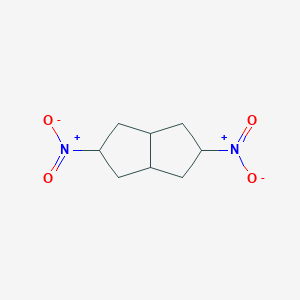
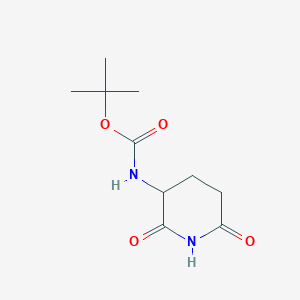
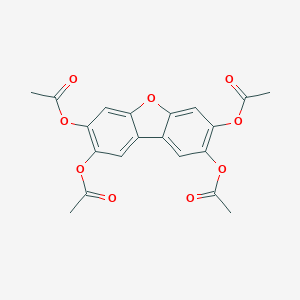
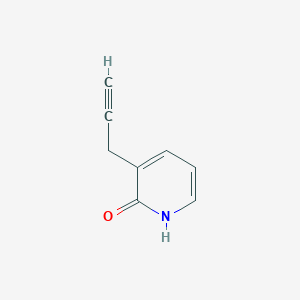
![4-[2-(4-Chlorophenyl)ethyl]piperidine](/img/structure/B125182.png)
![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)